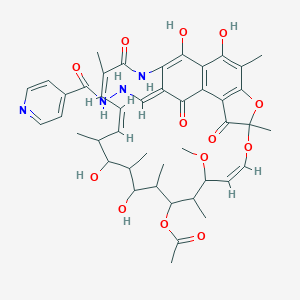

3-(Isonicotinoylhydrazonomethyl) Rifamycin

Übersicht

Beschreibung

3-(Isonicotinoylhydrazonomethyl) Rifamycin is a derivative of rifamycin, a well-known antibiotic used primarily for its antibacterial properties. This compound is synthesized by modifying the rifamycin structure to enhance its efficacy and specificity against certain bacterial strains. It is particularly noted for its role in research and development as a reference standard for impurity analysis .

Wissenschaftliche Forschungsanwendungen

3-(Isonicotinoylhydrazonomethyl) Rifamycin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Chemistry: Used as a reference standard for impurity analysis and quality control in the synthesis of rifamycin derivatives.

Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: Utilized in the development and testing of new antibiotics, particularly those targeting resistant bacterial strains.

Industry: Applied in the pharmaceutical industry for the production of high-purity rifamycin derivatives and related compounds

Wirkmechanismus

Target of Action

3-(Isonicotinoylhydrazonomethyl) Rifamycin, also known as 3-Formyl Rifamycin Isonicotinoyl Hydrazone, is a member of the Rifamycin class of antibiotics . The primary target of this compound is the RNA polymerase (RNAP) . RNAP is an enzyme that is responsible for synthesizing RNA from a DNA template, a crucial process in the transcription phase of protein synthesis .

Mode of Action

Rifamycins, including this compound, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase . By binding to the RNAP, these antibiotics prevent the enzyme from adding more nucleotides to the growing RNA chain, thereby halting RNA synthesis and, consequently, protein synthesis .

Biochemical Pathways

The inhibition of RNAP disrupts the normal biochemical pathways of the bacteria. Since RNA is a key player in protein synthesis, blocking its formation effectively halts the production of proteins essential for bacterial growth and survival . This disruption in protein synthesis leads to the death of the bacteria .

Result of Action

The result of the action of this compound is the death of the bacteria. By inhibiting RNA synthesis, the compound prevents the bacteria from producing essential proteins, leading to their death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinoylhydrazonomethyl) Rifamycin typically involves the reaction of rifamycin S with isonicotinic acid hydrazide. The process includes the formation of a hydrazone linkage between the formyl group of rifamycin and the hydrazide group of isonicotinic acid hydrazide. The reaction is usually carried out under mild conditions, often in an organic solvent such as methanol or ethanol, at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isonicotinoylhydrazonomethyl) Rifamycin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the rifamycin core, potentially altering its antibacterial properties.

Reduction: Reduction reactions can be used to modify the hydrazone linkage, affecting the stability and activity of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rifamycin derivatives with altered antibacterial properties, while substitution reactions can produce a range of modified compounds with varying degrees of efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rifamycin B: The parent compound from which many rifamycin derivatives are synthesized.

Rifamycin S: An oxidized form of rifamycin B with potent antibacterial activity.

Rifamycin SV: A reduced form of rifamycin S, commonly used in clinical settings.

Rifampicin: A widely used antibiotic derived from rifamycin SV, known for its effectiveness against tuberculosis.

Uniqueness

3-(Isonicotinoylhydrazonomethyl) Rifamycin is unique due to its specific structural modification, which enhances its efficacy and specificity against certain bacterial strains. This makes it a valuable tool in research and development, particularly in the study of bacterial resistance and the development of new antibacterial agents .

Eigenschaften

IUPAC Name |

[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQBSBZAUBPDQB-NDEAKHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90638275 | |

| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-53-0 | |

| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)